molecular formula C8H11NO2 B1627526 (4-Methoxy-5-methylpyridin-2-yl)methanol CAS No. 94452-65-0

(4-Methoxy-5-methylpyridin-2-yl)methanol

Cat. No. B1627526
CAS RN: 94452-65-0
M. Wt: 153.18 g/mol
InChI Key: YNQJHJPRQAPKHH-UHFFFAOYSA-N
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Description

“(4-Methoxy-5-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-5-methylpyridin-2-yl)methanol” can be represented by the SMILES string CC1=C(C=C(N=C1)CO)OC . This indicates that the compound contains a pyridine ring with a methoxy group and a methyl group attached to it, as well as a methanol group .


Physical And Chemical Properties Analysis

“(4-Methoxy-5-methylpyridin-2-yl)methanol” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Currently, “(4-Methoxy-5-methylpyridin-2-yl)methanol” is used for research and development purposes . Its future applications will depend on the outcomes of ongoing research.

properties

IUPAC Name

(4-methoxy-5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQJHJPRQAPKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569377
Record name (4-Methoxy-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-5-methylpyridin-2-yl)methanol

CAS RN

94452-65-0
Record name (4-Methoxy-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

47.8 g of (4-methoxy-5-methyl-2-pyridyl)methyl acetate were dissolved in 330 ml of ethanol. 165 ml of 3N sodium hyroxide solution were then added dropwise thereto at 0° and the mixture was stirred at room temperature for a further 3 hours. The ethanol was subsequently removed in vacuo, whereupon the residual aqueous solution was extracted three times with 250 ml of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. The residue crystallizes from petroleum ether and there was obtained 4-methoxy-5-methyl-2-pyridylmethanol of melting point 101-103° .
Name
(4-methoxy-5-methyl-2-pyridyl)methyl acetate
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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